molecular formula C17H25N3O2 B13362907 (S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B13362907
M. Wt: 303.4 g/mol
InChI Key: AVKFQSPNJZMDKQ-CQSZACIVSA-N
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Description

(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl (5S)-5-aminospiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-9-6-17(7-10-20)11-13-12(14(17)18)5-4-8-19-13/h4-5,8,14H,6-7,9-11,18H2,1-3H3/t14-/m1/s1

InChI Key

AVKFQSPNJZMDKQ-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2N)C=CC=N3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2N)C=CC=N3

Origin of Product

United States

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